4-Bromobenzyl-(3,4-dichlorophenyl)ether 4-Bromobenzyl-(3,4-dichlorophenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389093
InChI: InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
SMILES: C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br
Molecular Formula: C13H9BrCl2O
Molecular Weight: 332.0 g/mol

4-Bromobenzyl-(3,4-dichlorophenyl)ether

CAS No.:

Cat. No.: VC13389093

Molecular Formula: C13H9BrCl2O

Molecular Weight: 332.0 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzyl-(3,4-dichlorophenyl)ether -

Specification

Molecular Formula C13H9BrCl2O
Molecular Weight 332.0 g/mol
IUPAC Name 4-[(4-bromophenyl)methoxy]-1,2-dichlorobenzene
Standard InChI InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Standard InChI Key KCXOGHBDLRVKCA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br
Canonical SMILES C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)Cl)Br

Introduction

Chemical Identity and Structural Properties

4-Bromobenzyl-(3,4-dichlorophenyl)ether belongs to the class of diaryl ethers, featuring a benzyl group substituted with a bromine atom at the para position and a phenyl ring with chlorine atoms at the 3 and 4 positions. Its molecular formula is C₁₃H₉BrCl₂O, with a molecular weight of 332.0 g/mol. The compound’s IUPAC name is 1-[(4-bromophenyl)methoxy]-3,4-dichlorobenzene, reflecting its substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource/Inference
Molecular FormulaC₁₃H₉BrCl₂O
Molecular Weight332.0 g/mol
Boiling Point~223°C (estimated from analogs)
Density1.4–1.6 g/cm³
LogP (Partition Coefficient)~3.2 (predicted)

The compound’s stability is influenced by its halogen substituents, which enhance electron-withdrawing effects and resistance to electrophilic substitution. Its deuterated analog, 4-Bromophenyl-(²H₃)methyl ether, exhibits a density of 1.4±0.1 g/cm³ and a boiling point of 223°C, suggesting similar physical behavior for the non-deuterated form .

Synthesis Pathways and Optimization

The synthesis of 4-Bromobenzyl-(3,4-dichlorophenyl)ether likely follows nucleophilic aromatic substitution (SNAr) or Ullmann coupling, given the prevalence of these methods in diaryl ether synthesis. A patent detailing the production of 3,4'-dichlorodiphenyl ether provides a template for optimizing reaction conditions:

  • Reactants:

    • 4-Bromobenzyl bromide (electrophilic agent)

    • 3,4-Dichlorophenol (nucleophile)

  • Conditions:

    • Solvent: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) .

    • Base: Potassium carbonate (K₂CO₃) to deprotonate the phenol .

    • Catalyst: Basic copper carbonate (Cu(OH)₂·CuCO₃·0.5H₂O) at 0.01–1 mol% to accelerate coupling .

    • Temperature: 160–190°C under reflux, with water removal via distillation .

The reaction typically achieves yields of 70–85% when stoichiometric ratios are maintained (e.g., 1:1.5 phenol-to-benzyl bromide ratio). A key challenge is minimizing di-alkylation byproducts, which can be addressed through slow addition of the benzyl bromide and excess phenol.

Toxicological and Environmental Considerations

No specific toxicity data exist for 4-Bromobenzyl-(3,4-dichlorophenyl)ether, but analogous halogenated ethers exhibit moderate to high ecotoxicity. For example, polychlorinated diphenyl ethers (PCDEs) are persistent organic pollutants with bioaccumulation potential. Recommended precautions include:

  • Personal Protective Equipment (PPE): Gloves, goggles, and fume hoods during handling.

  • Waste Disposal: Incineration at >1,000°C to prevent dioxin formation.

Analytical Characterization Techniques

Confirming the compound’s purity and structure requires multimodal analysis:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, with splitting patterns indicating substitution.

    • ¹³C NMR: Carbons adjacent to halogens show deshielding (~125–140 ppm).

  • Mass Spectrometry (MS):

    • ESI-MS: Molecular ion peak at m/z 332.0 ([M+H]⁺) with isotopic clusters for Br and Cl.

  • Chromatography:

    • HPLC: Retention time of 12–14 min using a C18 column and acetonitrile/water gradient.

Research Gaps and Future Directions

Despite its synthetic accessibility, 4-Bromobenzyl-(3,4-dichlorophenyl)ether remains understudied. Priority research areas include:

  • Biological Screening: Systematic evaluation of its affinity for neurotransmitter transporters (e.g., SERT, DAT) .

  • Environmental Fate Studies: Degradation kinetics in soil and water to assess persistence.

  • Material Performance Testing: Thermal stability and flame-retardant efficiency in polymer matrices.

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